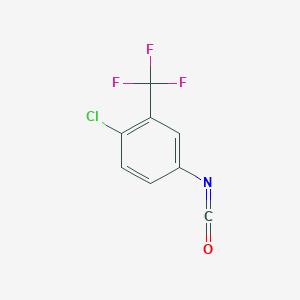

4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Beschreibung

Eigenschaften

IUPAC Name |

1-chloro-4-isocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJZEUQTGLSUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369818 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-78-6 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-isocyanato-2-(trifluoromethyl) benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-isocyanato-2-(trifluoromethyl) benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-(trifluoromethyl)phenyl isocyanate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Introduction: The Molecular Identity and Its Spectroscopic Signature

4-Chloro-3-(trifluoromethyl)phenyl isocyanate (CAS No: 327-78-6) is a highly reactive aromatic isocyanate, a class of compounds pivotal in the synthesis of a wide array of materials, including polyurethanes, agrochemicals, and pharmaceuticals.[1] Its molecular structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique chemical properties that are leveraged in complex organic syntheses. The linear formula is ClC₆H₃(CF₃)NCO, and it has a molecular weight of 221.56 g/mol .[2]

Given its reactivity, particularly the moisture-sensitive isocyanate (-NCO) group, rigorous characterization is essential to confirm identity, purity, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical triad. Each method probes different aspects of the molecular structure, and together they yield an unambiguous structural confirmation. This guide provides a detailed examination of the spectral data for 4-chloro-3-(trifluoromethyl)phenyl isocyanate, grounded in established spectroscopic principles and field-proven methodologies.

Molecular Structure Visualization

A clear understanding of the molecular geometry is fundamental to interpreting its spectral output. The 1,2,4-trisubstituted pattern on the benzene ring dictates the relationships between the aromatic protons and carbons, which is key to NMR analysis.

Caption: 2D structure of 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is the primary tool for identifying the characteristic isocyanate functional group. The -N=C=O moiety exhibits a strong and unmistakable absorption band due to its asymmetric stretching vibration. This feature is often the first checkpoint in confirming the successful synthesis or purity of an isocyanate-containing compound.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Sample Preparation: As 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a low-melting solid, a small amount of the sample is placed directly onto the ATR crystal.[1][2] Gentle pressure is applied using the anvil to ensure good contact.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Presentation: Characteristic IR Absorption Bands

While a specific, authenticated spectrum from a database is the gold standard, the expected absorption bands can be reliably predicted from established group frequencies.[2][3]

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Assignment |

| 2280 - 2240 | -N=C=O Asymmetric Stretch | Strong, Sharp | Isocyanate Group |

| 1600 - 1450 | C=C Aromatic Ring Stretch | Medium | Phenyl Ring Backbone |

| 1350 - 1100 | C-F Stretch | Strong | Trifluoromethyl Group (CF₃) |

| 1100 - 1000 | C-Cl Stretch | Medium | Chloro Group |

| 900 - 675 | C-H Out-of-Plane Bend | Strong | Aromatic Substitution Pattern |

Authoritative Interpretation

The most diagnostic feature in the IR spectrum is the intense, sharp absorption band expected between 2280 and 2240 cm⁻¹.[4] This band is characteristic of the cumulene (-N=C=O) system and its presence is definitive proof of the isocyanate functionality.[5] The high intensity is due to the large change in dipole moment during the asymmetric stretching vibration.[4]

Further confirmation of the structure comes from other regions. A series of strong bands between 1350 and 1100 cm⁻¹ corresponds to the C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The specific pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide evidence for the 1,2,4-trisubstitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.

Experimental Protocol: High-Resolution NMR

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard proton experiment is run. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-64 transients.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT or APT) is performed to obtain chemical shifts for all carbon atoms and distinguish between CH, CH₂, CH₃, and quaternary carbons.

Predicted Spectral Data and Interpretation

While a publicly available, verified spectrum is elusive, a highly accurate prediction can be synthesized based on the known electronic effects of the substituents. The isocyanate, trifluoromethyl, and chloro groups are all electron-withdrawing, which deshields the nearby aromatic protons and carbons, shifting them to a higher chemical shift (downfield).

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-6 | 7.50 - 7.60 | Doublet (d) | J ≈ 8.4 Hz | Ortho to -Cl, deshielded. |

| H-5 | 7.35 - 7.45 | Doublet of Doublets (dd) | J ≈ 8.4, 2.0 Hz | Ortho to -NCO, meta to -Cl. |

| H-2 | 7.70 - 7.80 | Doublet (d) | J ≈ 2.0 Hz | Ortho to -CF₃, meta to -NCO. Most deshielded. |

The three aromatic protons form a complex splitting pattern, characteristic of a trisubstituted benzene ring.[6] H-2 is expected to be the most downfield due to the strong deshielding effect of the ortho-CF₃ group and will appear as a narrow doublet due to meta coupling with H-5. H-6, being ortho to the chlorine, will be a doublet due to ortho coupling with H-5. H-5 will appear as a doublet of doublets, split by both H-6 (ortho coupling) and H-2 (meta coupling).

| Carbon | Predicted δ (ppm) | Multiplicity (¹⁹F Coupling) | Rationale |

| C-NCO | 128 - 132 | Singlet | Isocyanate carbon, relatively shielded for a carbonyl-type C. |

| C-CF₃ | 122 - 126 | Quartet (q, ¹JCF ≈ 272 Hz) | Strong C-F coupling dominates. |

| C-1 (C-NCO) | 133 - 136 | Singlet | Quaternary carbon attached to NCO. |

| C-2 | 120 - 124 | Quartet (q, ³JCF ≈ 5 Hz) | Small coupling to CF₃ group. |

| C-3 (C-CF₃) | 130 - 134 | Quartet (q, ²JCF ≈ 30 Hz) | Quaternary carbon attached to CF₃. |

| C-4 (C-Cl) | 135 - 138 | Singlet | Quaternary carbon attached to Cl. |

| C-5 | 132 - 135 | Singlet | |

| C-6 | 128 - 131 | Singlet |

The carbon spectrum is notable for the influence of the trifluoromethyl group. The CF₃ carbon itself appears as a strong quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon atom to which the CF₃ is attached (C-3) will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF).[7] This distinctive pattern is a powerful diagnostic tool for confirming the presence and position of the CF₃ group.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the aromatic ring.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Data and Interpretation

The molecular weight of 4-chloro-3-(trifluoromethyl)phenyl isocyanate is 221.56. Due to the presence of chlorine, the molecular ion will appear as a characteristic pair of peaks: [M]⁺ at m/z 221 and [M+2]⁺ at m/z 223, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Caption: Predicted major fragmentation pathways in EI-MS.

Major Expected Fragments:

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Identity of Lost Neutral/Radical |

| 221 | [M]⁺ | Molecular Ion |

| 193 | [M-CO]⁺ | Carbon Monoxide (CO) |

| 186 | [M-Cl]⁺ | Chlorine Radical (Cl•) |

| 180 | [M-NCO]⁺ | Isocyanate Radical (•NCO) |

| 152 | [M-CF₃]⁺ | Trifluoromethyl Radical (•CF₃) |

The stability of the aromatic ring ensures that the molecular ion peak will be intense.[8] A common fragmentation pathway for isocyanates is the loss of a neutral carbon monoxide (CO) molecule, which would yield a peak at m/z 193.[9] Other predictable fragmentation events include the cleavage of the C-Cl, C-N, and C-CF₃ bonds, leading to the loss of the respective radical species and the formation of the fragment ions listed in the table.[10] The relative abundance of these fragments provides a detailed fingerprint of the molecule's structure.

Conclusion

The comprehensive spectral analysis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate provides a self-validating system for its identification and characterization. The definitive, strong absorption around 2260 cm⁻¹ in the IR spectrum confirms the critical isocyanate group. NMR spectroscopy, through predictable chemical shifts and coupling patterns in both ¹H and ¹³C spectra, validates the 1,2,4-trisubstituted aromatic core and the specific placement of the chloro and trifluoromethyl substituents. Finally, mass spectrometry confirms the molecular weight with its characteristic chlorine isotopic pattern and reveals a fragmentation fingerprint consistent with the assigned structure. This multi-technique approach ensures the highest degree of confidence for researchers and professionals in drug development and materials science.

References

-

ResearchGate. FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. [Link]

-

Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. [Link]

-

Beilstein Journals. Supporting Information: Catalytic trifluoromethylation of iodoarenes. [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy, 38(6), 14-18. [Link]

-

ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics. [Link]

Sources

- 1. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 327-78-6 [chemicalbook.com]

- 2. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 309130250 [thermofisher.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. GCMS Section 6.9.5 [people.whitman.edu]

- 9. youtube.com [youtube.com]

- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

Methodological & Application

Synthesis of sorafenib using 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Application Note: High-Fidelity Synthesis of Sorafenib via Isocyanate Coupling

Executive Summary

This technical guide details the synthesis of Sorafenib (BAY 43-9006), a multikinase inhibitor, specifically utilizing the isocyanate coupling route . Unlike phosgene-based or carbamate-mediated pathways, the direct addition of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate to the amine intermediate 4-(4-aminophenoxy)-N-methylpicolinamide offers a convergent, high-yielding, and atom-economical approach.

This protocol is designed for researchers requiring high purity (>99%) and reproducibility. It emphasizes moisture control as the Critical Process Parameter (CPP) to prevent the formation of the symmetric urea impurity.

Reaction Mechanism & Rationale

The synthesis relies on the nucleophilic addition of the primary aromatic amine to the electrophilic carbon of the isocyanate.

-

Thermodynamics: The formation of the urea linkage is exothermic and generally irreversible under mild conditions.

-

Kinetics: The electron-withdrawing nature of the trifluoromethyl and chloro groups on the isocyanate enhances the electrophilicity of the -N=C=O carbon, facilitating rapid attack by the amine.

-

Selectivity: The reaction is highly chemoselective. However, water acts as a competing nucleophile, hydrolyzing the isocyanate to an unstable carbamic acid, which decarboxylates to an aniline. This aniline then reacts with remaining isocyanate to form the bis-aryl urea impurity (Sym-Urea).

DOT Diagram: Reaction Mechanism

Caption: Mechanistic pathway showing the desired urea formation versus the moisture-induced symmetric urea impurity cascade.

Materials & Equipment

Reagents

| Reagent | CAS No.[1][2][3][4] | MW ( g/mol ) | Role | Purity Req. |

| 4-(4-aminophenoxy)-N-methylpicolinamide | 284462-37-9 | 243.26 | Nucleophile | >98% (HPLC) |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 327-78-6 | 221.56 | Electrophile | >97% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Anhydrous (<0.05% H2O) |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Wash Solvent | Absolute |

Equipment

-

Reactor: 3-neck round-bottom flask (flame-dried) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Addition: Pressure-equalizing addition funnel (for scale >10g) or syringe pump.

-

Monitoring: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Experimental Protocol

Safety Warning: Isocyanates are potent sensitizers and lachrymators. Handle only in a functioning fume hood. Wear nitrile gloves and safety goggles.

Step 1: Preparation of the Nucleophile Solution

-

Inerting: Purge the reaction vessel with dry Nitrogen (N2) or Argon for 15 minutes.

-

Dissolution: Charge 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 equiv) into the flask.

-

Solvent Addition: Add Anhydrous DCM (10 mL per gram of amine).

-

Conditioning: Stir at Room Temperature (20–25°C) until a clear solution or fine suspension is achieved.

-

Expert Insight: If the amine is not fully soluble, mild warming to 30°C is permissible, but cool back to 20°C before proceeding.

-

Step 2: Controlled Addition of Isocyanate

-

Stoichiometry: Weigh 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equiv).[5] A slight excess ensures complete consumption of the complex amine intermediate.

-

Dilution: Dissolve the isocyanate in a minimal volume of anhydrous DCM (2 mL/g).

-

Addition: Add the isocyanate solution dropwise to the amine mixture over 30 minutes.

-

Observation: A mild exotherm may be observed. The solution typically thickens as the urea product begins to precipitate (self-seeding).

-

Step 3: Reaction & Monitoring (Self-Validating Step)

-

Agitation: Stir the mixture vigorously at ambient temperature (20–25°C) for 3–12 hours.

-

Endpoint Validation (TLC/HPLC):

-

TLC Eluent: DCM:MeOH (95:5).

-

Criterion: Complete disappearance of the amine spot (Rf ~0.3). The product will appear as a new spot (Rf ~0.5) or remain at the baseline if it has precipitated.

-

Self-Check: If amine remains after 12h, add an additional 0.05 equiv of isocyanate.

-

Step 4: Workup & Purification

-

Precipitation: The product, Sorafenib, typically precipitates from DCM.

-

Filtration: Filter the solids under vacuum using a sintered glass funnel.

-

Washing:

-

Wash the filter cake with cold DCM (2 x 5 mL/g) to remove unreacted isocyanate.

-

Wash with cold Ethanol (1 x 5 mL/g) to remove trace organic impurities.

-

-

Drying: Dry the white solid in a vacuum oven at 45°C for 12 hours.

Process Control & Troubleshooting

DOT Diagram: Process Workflow

Caption: Step-by-step workflow ensuring process control and high purity isolation.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / No Precipitate | High solubility in DCM | Concentrate the solvent volume by 50% or add Hexane as an anti-solvent. |

| New Impurity (RRT ~1.2) | Symmetric Urea formation | Check solvent water content. Ensure DCM is anhydrous (<0.05%). |

| Sticky Solid | Trapped solvent/impurities | Triturate the solid in diethyl ether or cold methanol and re-filter. |

| Pink/Red Coloration | Oxidation of amine | Ensure inert atmosphere (N2) was maintained throughout. Recrystallize from EtOH. |

Analytical Characterization

Product: Sorafenib (Free Base) Appearance: White to off-white crystalline solid. Melting Point: 205–206°C (lit. var.)

1H NMR (400 MHz, DMSO-d6):

-

δ 9.20 (s, 1H, Urea-NH), 9.00 (s, 1H, Urea-NH), 8.50 (d, 1H, Pyridine), 8.12 (s, 1H, Ar-H), 7.6–7.7 (m, Ar-H), 7.4 (d, 1H), 7.15 (d, 2H), 2.78 (d, 3H, N-CH3).

-

Note: The diagnostic urea protons appear downfield (9.0–9.2 ppm) and are exchangeable with D2O.

Mass Spectrometry (ESI):

-

Calculated Mass: 464.09

-

Observed [M+H]+: 465.1

References

-

Bankston, D., et al. (2002).[1] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[1] Link

-

Zhang, L., et al. (2011). "Convenient Synthesis of Sorafenib and Its Derivatives." Synthetic Communications, 41(20), 3053-3059. Link

-

PubChem Compound Summary. (2023). "Sorafenib."[1][4][6][7][8] National Center for Biotechnology Information. Link

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[3] (General reference for Isocyanate-Amine coupling mechanism).

Sources

- 1. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate 98 327-78-6 [sigmaaldrich.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)phenoxy)-N-methylpicolinamide | C35H23Cl2F7N6O5 | CID 125337923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tarjomefa.com [tarjomefa.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

Experimental setup for reactions involving 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Technical Application Note: Experimental Setup & Reaction Protocols for 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Abstract

This technical guide details the experimental handling, reaction kinetics, and synthetic utility of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (CAS: 327-78-6).[1] As a highly electrophilic building block, this reagent is the critical pharmacophore installer for the kinase inhibitor Sorafenib (Nexavar) and Regorafenib . This document provides optimized protocols for urea and carbamate formation, emphasizing moisture control, stoichiometry, and safety due to its lachrymatory and sensitizing properties.

Part 1: Chemical Profile & Engineering Controls

Electronic Activation & Reactivity

Unlike unsubstituted phenyl isocyanates, the 4-chloro-3-(trifluoromethyl) derivative possesses unique electronic characteristics that dictate its handling:

-

Inductive Effect (-I): The trifluoromethyl (-CF₃) group at the meta position and the chlorine (-Cl) at the para position are strong electron-withdrawing groups (EWG).

-

Electrophilicity: These EWGs significantly reduce electron density at the isocyanate carbon (-N=C =O), making it highly susceptible to nucleophilic attack.

-

Implication: Reaction rates with amines are rapid, often requiring reduced temperatures (0°C) to prevent exotherms or side reactions (e.g., formation of biuret byproducts).

Critical Safety Parameters

-

Lachrymator: Exposure causes immediate, severe eye irritation and tearing.

-

Respiratory Sensitizer: Inhalation can induce asthma-like symptoms; sensitization is irreversible.

-

Moisture Sensitivity: Hydrolyzes rapidly to form the corresponding aniline and CO₂, potentially pressurizing sealed vessels.

Table 1: Physical Properties & Handling

| Property | Value/Condition |

| Molecular Weight | 221.56 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | 86-90 °C at 14 mmHg |

| Storage | 2-8°C, under Argon/Nitrogen |

| Solvent Compatibility | DCM, THF, Toluene (Must be Anhydrous) |

| Incompatible With | Water, Alcohols, Amines, Strong Bases |

Part 2: Experimental Workflows (Graphviz)

General Reaction Workflow

The following diagram outlines the logical flow for handling this isocyanate, from preparation to quenching.

Figure 1: Standard operating procedure for isocyanate coupling reactions.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Sorafenib (Urea Formation)

This protocol describes the coupling of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(4-aminophenoxy)-N-methylpicolinamide. This is the industry-standard "Convergent Route" [1, 2].

Reagents:

-

Reagent A: 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 equiv)

-

Reagent B: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 - 1.1 equiv)

-

Solvent: Dichloromethane (DCM), Anhydrous.

Step-by-Step Methodology:

-

System Prep: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with Reagent A (e.g., 10 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

-

Note: If solubility is poor, dry THF may be substituted or added as a co-solvent.

-

-

Temperature Control: Cool the solution to 0°C using an ice/water bath.

-

Addition: Dissolve Reagent B (10.5 mmol) in DCM (10 mL) in the addition funnel. Add dropwise over 15–20 minutes.

-

Rationale: Slow addition prevents local heating and minimizes impurity formation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Validation: Monitor by TLC (5% MeOH in DCM). The starting amine spot (polar) should disappear; the product urea is less polar. IR spectroscopy will show the disappearance of the isocyanate stretch (~2270 cm⁻¹).

-

-

Workup: The product (Sorafenib) often precipitates from DCM as a white/off-white solid.

-

If Precipitate Forms: Filter the solid, wash with cold DCM (2 x 10 mL), and dry under vacuum.

-

If Soluble: Evaporate solvent to ~20% volume, add Hexanes or Diethyl Ether to induce precipitation, then filter.

-

-

Purification: Recrystallization from Acetone/Ethanol if necessary.

Protocol B: Carbamate Synthesis (General)

Used for derivatization or protecting group chemistry.

-

Dissolve the alcohol substrate (1.0 equiv) in anhydrous THF.

-

Add Base: Add Triethylamine (Et₃N) or Pyridine (1.2 equiv) to act as a proton scavenger and catalyst.

-

Add Isocyanate: Add 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 equiv) at RT.

-

Heat: If the alcohol is sterically hindered, heat to 60°C for 4–6 hours.

-

Quench: Add 1 mL Methanol to consume excess isocyanate.

Part 4: Mechanistic Pathway (Sorafenib)[2]

The following diagram illustrates the specific chemical pathway for Sorafenib synthesis, highlighting the nucleophilic attack.

Figure 2: Convergent synthesis pathway of Sorafenib via isocyanate coupling.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination (Hydrolysis to aniline) | Ensure glassware is flame-dried; use fresh anhydrous solvents. Keep under N₂ atmosphere. |

| Sticky Solid/Oil | Impurities or trapped solvent | Triturate crude product with Diethyl Ether or Hexanes to remove unreacted isocyanate. |

| Slow Reaction | Poor nucleophilicity of amine | Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or warm to 40°C. |

| Pressure Buildup | Water ingress generating CO₂ | Check seals on reaction vessel. Ensure gas outlet (bubbler) is functioning. |

References

-

Bankston, D., et al. (2002).[2] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[2]

-

Sun, M., et al. (2009).[2] "Synthesis of Sorafenib." Chinese Pharmaceutical Journal, 44(05): 394-396.[2]

-

Thermo Fisher Scientific. (2021). "Safety Data Sheet: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate."

-

Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[2][3][4] Nature Reviews Drug Discovery, 5, 835–844.[2]

Sources

- 1. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 3. Discovery and development of sorafenib: a multikinase inhibitor for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

High-Throughput Synthesis and Screening of 4-Chloro-3-(trifluoromethyl)phenyl Urea Derivatives

Application Note & Protocol Guide

Introduction: The "Privileged" Scaffold

In modern medicinal chemistry, the 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (CAS: 327-78-6) moiety is not merely a reagent; it is a gateway to a "privileged structure" in kinase inhibitor design.[1] This specific substitution pattern—a lipophilic chlorine atom adjacent to a metabolically stable trifluoromethyl group—is the structural anchor of Sorafenib (Nexavar) , a multi-kinase inhibitor approved for renal cell and hepatocellular carcinoma [1].

The urea bridge formed by reacting this isocyanate with various amines facilitates dual hydrogen bonding within the ATP-binding pocket of kinases (specifically the DFG-out conformation), while the halogenated phenyl ring occupies the hydrophobic allosteric pocket. This guide details the high-throughput synthesis (HTS) of a library based on this scaffold and its subsequent screening against kinase targets using Homogeneous Time-Resolved Fluorescence (HTRF).[1]

Chemical Basis & Reactivity

The isocyanate group (

-

Advantage: Rapid reaction kinetics with primary and secondary amines, often complete within minutes at room temperature.

-

Challenge: heightened sensitivity to moisture (hydrolysis to aniline) and potential for dimerization.

-

Strategy: Use of Solution-Phase Parallel Synthesis with Scavenger Resins . This approach avoids the slow kinetics of solid-phase synthesis while eliminating the bottleneck of column chromatography [2].

Workflow Overview

The following diagram outlines the integrated workflow from library generation to hit validation.

Figure 1: Integrated workflow for high-throughput synthesis and screening of urea libraries.

Protocol Phase I: Parallel Library Synthesis

Objective: To synthesize a 96-member library of urea derivatives with >90% purity without chromatography.

Methodology: Excess isocyanate is used to drive the reaction to completion, ensuring all amine starting material is consumed. The excess isocyanate is then removed using a polymer-supported amine scavenger (PS-Trisamine).[1]

Reagents & Materials

| Component | Specification | Role |

| Scaffold | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Core Electrophile |

| Diversity Set | 96 unique primary/secondary amines | Nucleophiles |

| Solvent | Anhydrous Dichloromethane (DCM) | Reaction Medium |

| Scavenger | PS-Trisamine (Loading ~3.0 mmol/g) | Removes excess isocyanate |

| Vessel | 96-well deep-well polypropylene block (2 mL) | Reaction Vessel |

Step-by-Step Procedure

-

Preparation: Dissolve the isocyanate scaffold in anhydrous DCM to a concentration of 0.2 M .

-

Amine Distribution: Dispense 50 µL of each unique amine (0.2 M in DCM) into the wells of the 96-well block (10 µmol per well).

-

Reaction: Add 60 µL of the isocyanate solution (12 µmol, 1.2 equivalents) to each well.

-

Note: The excess isocyanate ensures the limiting amine is fully converted.

-

-

Incubation: Seal the block with a chemically resistant mat and shake at room temperature for 2 hours .

-

Scavenging: Add 15-20 mg of PS-Trisamine resin to each well (approx. 3-4 equivalents relative to the excess isocyanate).

-

Purification: Shake the block for 4 hours or overnight. The resin-bound primary amine will react with the remaining isocyanate to form a resin-bound urea.[1]

-

Filtration: Filter the reaction mixture into a receiving 96-well plate using a vacuum manifold. Wash the resin in each well with 100 µL DCM.

-

Isolation: Evaporate the solvent using a centrifugal evaporator (Genevac) to yield the pure urea derivatives.

-

QC: Re-dissolve a random selection of 10% of the wells in DMSO for LC-MS analysis to confirm purity >90%.

Protocol Phase II: High-Throughput Screening (HTRF)

Objective: Screen the synthesized library against a tyrosine kinase target (e.g., VEGFR2 or B-Raf) using Homogeneous Time-Resolved Fluorescence (HTRF).[1]

Mechanism: HTRF combines FRET with time-resolved measurement.[1][2][3] A biotinylated substrate is phosphorylated by the kinase. A Europium-cryptate labeled antibody (Donor) binds the phosphosite, and Streptavidin-XL665 (Acceptor) binds the biotin.[1] When close, FRET occurs (665 nm emission) [3].

Assay Logic Diagram

Figure 2: HTRF Kinase Assay Principle.[1] Signal is inversely proportional to inhibitor potency.[1]

Experimental Protocol (384-Well Format)

-

Compound Transfer: Transfer 100 nL of the library compounds (10 mM in DMSO) into a white, low-volume 384-well plate using an acoustic dispenser (e.g., Echo).

-

Controls: Columns 1 and 24 should contain DMSO (Negative Control) and Staurosporine/Sorafenib (Positive Control).

-

-

Enzyme Addition: Add 5 µL of Kinase Buffer containing the target kinase (e.g., 0.2 ng/µL VEGFR2). Incubate for 10 mins.

-

Substrate Start: Add 5 µL of substrate mix (ATP + Biotinylated Poly-GT peptide).[1]

-

Reaction: Incubate at Room Temperature for 60 minutes .

-

Detection: Add 10 µL of HTRF detection mix (Eu-Cryptate Antibody + Streptavidin-XL665 in EDTA buffer).[1] The EDTA stops the kinase reaction.

-

Readout: Incubate for 1 hour and read on an HTRF-compatible reader (e.g., EnVision, PHERAstar). Measure fluorescence at 620 nm (Donor) and 665 nm (Acceptor).

Data Analysis & Validation

HTRF Ratio Calculation

Normalize well-to-well variations by calculating the ratio:

Assay Quality (Z-Factor)

Before analyzing hits, validate the plate quality using the Z-factor [4].[1][6][7][8] A value between 0.5 and 1.0 indicates an excellent assay.[8]

- : Standard deviation of positive (inhibitor) and negative (DMSO) controls.

- : Mean signal of positive and negative controls.[8]

Hit Definition

A compound is defined as a "Hit" if the % Inhibition is > 3 standard deviations from the mean of the negative control (typically >50% inhibition in primary screen).

Safety & Handling

-

Isocyanates: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a potent sensitizer and lachrymator.[1] It can cause severe respiratory irritation.[1] All weighing and liquid handling must occur in a functioning fume hood.

-

Waste Disposal: Unreacted isocyanates in waste streams should be quenched with methanol or a dilute basic solution before disposal to prevent delayed polymerization or pressure buildup in waste containers.[1]

References

-

Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases."[1] Cancer Research.[1] Link

-

Bhattacharyya, S. (2000). "Polymer-supported scavengers in solution-phase synthesis." Combinatorial Chemistry & High Throughput Screening. Link

-

Degorce, F., et al. (2009). "HTRF: A technology tailored for drug discovery - A review of theoretical aspects and recent applications." Current Chemical Genomics. Link

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link[1]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. punnettsquare.org [punnettsquare.org]

- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

Troubleshooting & Optimization

Side reactions of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate with water

Welcome to the technical support guide for 4-Chloro-3-(trifluoromethyl)phenyl isocyanate. This document is intended for researchers, scientists, and drug development professionals who are utilizing this highly reactive intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The reactivity of isocyanates, particularly with nucleophiles like water, is a critical parameter to control for successful and reproducible outcomes.

I. Core Principles: The Reactivity of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate with Water

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a potent electrophile, making it an invaluable reagent for forming linkages with nucleophiles in the synthesis of pharmaceuticals and other advanced materials.[1] However, this high reactivity also makes it susceptible to undesired side reactions, most notably with water. Understanding the mechanism of this reaction is the first step in mitigating its effects.

The reaction of an isocyanate with water proceeds through a two-step mechanism:

-

Formation of Carbamic Acid: The lone pair of electrons on the oxygen atom of water attacks the electrophilic carbon of the isocyanate group. This is followed by proton transfer to the nitrogen, resulting in the formation of an unstable carbamic acid intermediate.[2]

-

Decarboxylation and Amine Formation: The carbamic acid readily decomposes, releasing carbon dioxide (CO₂) and forming the corresponding primary amine, 4-chloro-3-(trifluoromethyl)aniline.[2]

This newly formed amine is itself a nucleophile and can react with another molecule of the isocyanate.

-

Urea Formation: The 4-chloro-3-(trifluoromethyl)aniline attacks a second molecule of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, leading to the formation of a stable, often insoluble, symmetrically disubstituted urea, N,N'-bis(4-chloro-3-(trifluoromethyl)phenyl)urea.[3][4]

This urea is a common impurity in reactions involving this isocyanate and can complicate purification and reduce the yield of the desired product.

Reaction Pathway Diagram

Caption: Reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with water.

II. Frequently Asked Questions (FAQs)

Q1: I've observed a white precipitate in my reaction that is insoluble in my organic solvent. What is it likely to be?

A1: This is a classic sign of the formation of N,N'-bis(4-chloro-3-(trifluoromethyl)phenyl)urea.[3][4] This symmetrical urea is often highly crystalline and has poor solubility in common organic solvents, causing it to precipitate from the reaction mixture. Its formation is a direct consequence of the reaction of the isocyanate with water, as detailed in the mechanism above.

Q2: How can I confirm the identity of this white precipitate?

A2: The most definitive way to identify the precipitate is through standard analytical techniques. You can isolate the solid by filtration and analyze it by:

-

Melting Point: Compare the observed melting point to the literature value for N,N'-bis(4-chloro-3-(trifluoromethyl)phenyl)urea.

-

Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the urea's molecular weight (417.13 g/mol ).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will give a characteristic spectral fingerprint.

-

Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the urea.

Q3: What are the primary sources of water contamination in my reaction?

A3: Water can be introduced from several sources, and it is crucial to be meticulous in excluding it:

-

Solvents: Even anhydrous solvents can absorb moisture from the atmosphere if not handled and stored correctly.

-

Reagents: Other reagents in your reaction mixture may contain residual water.

-

Glassware: Improperly dried glassware is a common culprit.

-

Atmosphere: Reactions run open to the air, or under an inert atmosphere that is not sufficiently dry, can introduce water.

III. Troubleshooting Guide

This section provides actionable steps to diagnose and resolve issues arising from the side reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with water.

| Symptom | Potential Cause | Troubleshooting/Preventative Action |

| Low yield of desired product | Reaction with water is consuming the isocyanate. | 1. Dry all solvents: Use freshly distilled or commercially available anhydrous solvents. Consider storing them over molecular sieves.[5] 2. Dry all reagents: Ensure all other starting materials are anhydrous. 3. Dry glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator. 4. Inert atmosphere: Conduct the reaction under a dry inert atmosphere (e.g., nitrogen or argon). |

| Formation of an insoluble white precipitate | Formation of N,N'-bis(4-chloro-3-(trifluoromethyl)phenyl)urea due to water contamination. | In addition to the preventative measures above: 1. Reverse addition: If your desired nucleophile is less reactive than water, consider adding the isocyanate solution slowly to the solution of the nucleophile. This keeps the instantaneous concentration of the isocyanate low, favoring the desired reaction. 2. Temperature control: The reaction with water can be exothermic.[6] Running the reaction at a lower temperature may help to control the rate of this side reaction. |

| Inconsistent reaction outcomes | Variable amounts of water contamination between experiments. | 1. Standardize procedures: Develop and strictly follow a standard operating procedure (SOP) for drying solvents, glassware, and setting up the reaction under inert conditions. 2. Karl Fischer titration: For highly sensitive reactions, quantify the water content of your solvents and reagents using Karl Fischer titration to ensure consistency.[5] |

IV. Experimental Protocol: Minimizing Water-Related Side Reactions in a Coupling Reaction

This protocol provides a general workflow for coupling 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a generic primary amine (R-NH₂) while minimizing the reaction with water.

Materials:

-

4-Chloro-3-(trifluoromethyl)phenyl isocyanate

-

Primary amine (R-NH₂)

-

Anhydrous dichloromethane (DCM) (or other suitable anhydrous aprotic solvent)

-

Dry nitrogen or argon gas

-

Oven-dried glassware (round-bottom flask, addition funnel, condenser)

-

Magnetic stirrer and stir bar

-

Septa and needles

Procedure:

-

Glassware Preparation:

-

Thoroughly clean and oven-dry all glassware at >120 °C for at least 4 hours.

-

Assemble the reaction apparatus (flask, condenser, etc.) while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

-

Reaction Setup:

-

To the reaction flask, add the primary amine (R-NH₂) and dissolve it in anhydrous DCM under a positive pressure of inert gas.

-

In a separate, dry flask, dissolve the 4-chloro-3-(trifluoromethyl)phenyl isocyanate in anhydrous DCM.

-

-

Reaction Execution:

-

Cool the solution of the primary amine to 0 °C using an ice bath.

-

Slowly add the isocyanate solution to the stirred amine solution dropwise via an addition funnel or syringe over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction as appropriate for your specific synthesis.

-

If a small amount of urea precipitate has formed, it can often be removed by filtration before proceeding with the aqueous work-up and purification of the soluble product.

-

Workflow Diagram

Sources

- 1. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. :: 1,3-Bis(4-chloro-3-(trifluoromethyl)phenyl)urea | Cas no:370-50-3 | Svaklifesciences :: [svaklifesciences.com]

- 4. Flucofuron | C15H8Cl2F6N2O | CID 67788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6222066B1 - Process for decreasing the chlorine content of organic isocyanates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: A Researcher's Guide to Handling 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate

Welcome to the comprehensive support guide for 4-Chloro-3-(trifluoromethyl)phenyl isocyanate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and moisture-sensitive reagent. This guide provides practical, field-tested advice to ensure the success and safety of your experiments.

Understanding the Reagent: A Quick Reference

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the highly electrophilic isocyanate group, which readily reacts with nucleophiles like amines and alcohols to form ureas and carbamates, respectively.[2] However, this reactivity also makes it extremely susceptible to hydrolysis, necessitating careful handling under anhydrous conditions.

| Property | Value | Source |

| CAS Number | 327-78-6 | |

| Molecular Formula | C₈H₃ClF₃NO | [3] |

| Molecular Weight | 221.56 g/mol | |

| Appearance | Colorless liquid or solid | [2] |

| Melting Point | 40-42 °C | |

| Boiling Point | 86-90 °C at 14 mmHg | |

| Key Hazards | Fatal if inhaled, causes serious eye damage, skin and respiratory irritant, potential sensitizer, moisture-sensitive.[3][4] |

Frequently Asked Questions (FAQs)

Q1: How should I properly store 4-Chloro-3-(trifluoromethyl)phenyl isocyanate?

A1: Due to its high moisture sensitivity, this reagent must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[5] The container should be tightly sealed and kept in a cool, dry, and well-ventilated area.[5] Many suppliers provide this reagent in Sure/Seal™ bottles, which are designed for the safe transfer of air-sensitive reagents.

Q2: What are the immediate signs of reagent decomposition?

A2: The most common sign of decomposition is the formation of a white, insoluble precipitate, which is typically a disubstituted urea formed from the reaction with water.[6] You may also observe gas evolution (CO₂) if moisture contamination is significant.[6][7]

Q3: Which solvents are compatible with this isocyanate?

A3: Aprotic, anhydrous solvents are essential. Commonly used solvents include anhydrous toluene, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. It is critical to ensure these solvents are rigorously dried before use, as residual water will react with the isocyanate.

Q4: What are the primary safety precautions I should take when handling this reagent?

A4: Always handle 4-Chloro-3-(trifluoromethyl)phenyl isocyanate in a well-ventilated fume hood.[5] Personal protective equipment (PPE) is mandatory and includes chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[3][5] Due to its high inhalation toxicity, respiratory protection may be necessary.[3] Be aware of the potential for respiratory and skin sensitization with prolonged exposure.[8][9][10]

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that may arise during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

Symptoms:

-

TLC or LC-MS analysis shows unreacted starting material.

-

The expected product is not observed or is present in very low quantities.

Potential Causes & Solutions:

-

Moisture Contamination: This is the most frequent cause of failure. The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a symmetrical urea, consuming two equivalents of your reagent for every mole of water.[6]

-

Troubleshooting Steps:

-

Dry All Glassware: Ensure all glassware is rigorously dried before use, either in an oven overnight at >120°C or by flame-drying under vacuum.[11][12]

-

Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Consider purifying your solvents if you suspect contamination.[13][14]

-

Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas like nitrogen or argon using a Schlenk line or in a glovebox.[12][15]

-

-

-

Inactive Reagent: The isocyanate may have degraded due to improper storage.

Problem 2: Formation of an Insoluble White Precipitate

Symptoms:

-

A white solid crashes out of the reaction mixture, often making stirring difficult.

Potential Cause & Solution:

-

Urea Byproduct Formation: As mentioned above, this precipitate is almost certainly the disubstituted urea byproduct resulting from moisture contamination.

-

Troubleshooting Steps:

-

Review Anhydrous Technique: Re-evaluate your experimental setup and handling procedures to identify and eliminate sources of moisture. Refer to the workflow diagram below for best practices.

-

Filtration: While not ideal, if the desired product is soluble, the urea byproduct can sometimes be removed by filtration. However, preventing its formation is the primary goal.

-

-

Problem 3: Complex Product Mixture and Side Reactions

Symptoms:

-

NMR or LC-MS analysis reveals multiple unexpected products in addition to the desired product.

Potential Causes & Solutions:

-

Allophanate and Biuret Formation: At elevated temperatures or with an excess of isocyanate, the isocyanate can react with the newly formed urethane or urea linkages to create allophanate and biuret byproducts, respectively.[6][16]

-

Troubleshooting Steps:

-

Temperature Control: Maintain a controlled and, if possible, lower reaction temperature.

-

Stoichiometry: Use a slight excess of the nucleophile (alcohol or amine) relative to the isocyanate to ensure all of the isocyanate is consumed.

-

Order of Addition: Slowly add the isocyanate to the solution of the nucleophile to avoid localized high concentrations of the isocyanate.

-

-

-

Isocyanate Trimerization: Some isocyanates, particularly aromatic ones, can self-condense to form highly stable cyclic trimers known as isocyanurates, especially in the presence of certain catalysts or at high temperatures.[6]

-

Troubleshooting Steps:

-

Catalyst Choice: If using a catalyst, ensure it selectively promotes the desired reaction over trimerization.

-

Temperature Management: Avoid excessive heat during the reaction.

-

-

Experimental Protocols & Workflows

Workflow for Handling Moisture-Sensitive Isocyanates

The following diagram outlines the critical steps for setting up a reaction with 4-Chloro-3-(trifluoromethyl)phenyl isocyanate to minimize moisture contamination.

Caption: Workflow for minimizing moisture contamination.

Key Chemical Reactions and Side Reactions

The following diagram illustrates the desired reaction of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate with a generic nucleophile (R-XH) and the common side reactions that can occur.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 3. biosynth.com [biosynth.com]

- 4. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 9. safeworkhealth.com.au [safeworkhealth.com.au]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. acs.org [acs.org]

- 14. Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory - Oreate AI Blog [oreateai.com]

- 15. chemistryviews.org [chemistryviews.org]

- 16. researchgate.net [researchgate.net]

Technical Support Center: 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate (CTPI)

Case ID: CTPI-YIELD-OPT Status: Active Lead Scientist: Senior Application Specialist

Executive Summary

4-Chloro-3-(trifluoromethyl)phenyl isocyanate (CTPI) is a critical electrophilic intermediate, most notably used in the synthesis of the multi-kinase inhibitor Sorafenib (Nexavar).[1] Its reactivity, driven by the electron-withdrawing trifluoromethyl and chloro groups, makes it highly susceptible to moisture-induced degradation and dimerization.

This guide addresses the three most common failure modes reported by researchers:

-

Low Synthesis Yield: Failure to convert the aniline precursor quantitatively.

-

Impurity Formation: Appearance of insoluble white precipitates (symmetrical ureas) during downstream coupling.

-

Storage Instability: "Brick-formation" of the reagent in storage.

Module 1: Synthesis Optimization (The "Make" Phase)

Applicable if you are synthesizing CTPI from 4-chloro-3-(trifluoromethyl)aniline.

The Protocol: Triphosgene-Mediated Phosgenation

While industrial routes use phosgene gas, the laboratory standard involves Triphosgene (BTC) .[2] The reaction proceeds via the formation of a carbamoyl chloride intermediate, followed by HCl elimination.

Critical Mechanism:

Troubleshooting Guide: Synthesis Failures

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Amine Hydrochloride Formation. The HCl byproduct reacts with unreacted aniline to form an unreactive salt ( | Protocol Adjustment: Use a non-nucleophilic base (e.g., Triethylamine) to scavenge HCl, OR use high-temperature reflux (toluene/chlorobenzene) to dissociate the salt and drive HCl gas out. |

| Sticky/Gummy Crude | Polymerization. High local concentration of isocyanate reacting with remaining amine. | Reverse Addition: Add the amine solution slowly to the Triphosgene solution, not the other way around. This ensures BTC is always in excess. |

| White Solid in Crude | Symmetrical Urea. Moisture ingress hydrolyzed the isocyanate back to amine, which coupled with the product. | Drying Protocol: Ensure solvents are anhydrous (<50 ppm |

Optimization Workflow Diagram

Caption: Logic flow for the synthesis of CTPI using Triphosgene, highlighting the critical management of amine salts.

Module 2: Downstream Coupling (The "Use" Phase)

Applicable if you are reacting CTPI with an amine (e.g., to synthesize Sorafenib).

The "Symmetrical Urea" Trap

The most persistent issue in using CTPI is the formation of 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea . This impurity is chemically inert and difficult to separate.

Reaction Pathway Analysis:

-

Desired Path:

-

Failure Path:

-

Fatal Step:

FAQ: Coupling Reaction Issues

Q: I am seeing a new spot on TLC that doesn't match my product. What is it? A: It is likely the symmetrical urea.

-

Verification: Check NMR. The symmetrical urea shows a distinct singlet for the urea protons downfield (>9.0 ppm in DMSO-d6) and identical aromatic signals to your starting material but doubled in integration relative to the core.

-

Prevention: The reaction rate of CTPI with water is competitive with hindered amines. You must use anhydrous solvents (THF or DCM dried over molecular sieves).

Q: Should I use a base (TEA/DIPEA) in the coupling reaction? A: Use with caution. While bases scavenge protons, they can also catalyze the dimerization of isocyanates or the nucleophilic attack of water.

-

Recommendation: If your nucleophile is a free amine, no base is usually required. If your nucleophile is a salt (e.g., amine hydrochloride), use a stoichiometric amount of non-nucleophilic base (DIPEA) to free the amine before adding the isocyanate.

Module 3: Storage & Handling (The "Keep" Phase)

Q: My bottle of CTPI has turned into a solid brick. Can I still use it? A: No. The "brick" is a polymerized network of ureas and isocyanurates caused by moisture ingress.

-

Melting Point Check: Pure CTPI melts around 40–42°C . If your solid does not melt cleanly at this temperature (or has a MP >200°C), it is the urea byproduct.

-

Recovery: You cannot reverse this chemical change. Discard as hazardous waste.

Best Practice Storage Protocol:

-

Temperature: Store at 2–8°C.

-

Atmosphere: Always backfill the container with Argon or Nitrogen after use.

-

Septum: Do not open the cap repeatedly. Use a septum and a needle to withdraw liquid (melted) reagent to minimize atmospheric exposure.

Module 4: Safety & Toxicology (Crucial)

CTPI is a potent lachrymator and sensitizer.

-

Inhalation Hazard: It can cause severe respiratory sensitization. Always handle in a fume hood.[3]

-

Decomposition: In contact with water, it releases

(pressure buildup risk) and HF/HCl decomposition products.

References

-

Bankston, D. et al. (2002).[4] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development.

-

BenchChem Technical Support. (2025). "Isocyanate Reaction Troubleshooting: Handling Moisture and Dimerization."

-

Sigma-Aldrich. (n.d.). "Product Specification: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate."

- Cotarca, L. et al. (2017). "Phosgenations - A Handbook." Wiley-VCH. (Standard text for Triphosgene mechanisms).

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate and its Derivatives

Welcome to the technical support center for handling 4-Chloro-3-(trifluoromethyl)phenyl isocyanate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful use of this important chemical intermediate.

Introduction: Understanding the Solubility Challenge

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a key building block in the synthesis of various pharmaceutical compounds, most notably the anti-cancer drug Sorafenib.[1] Its molecular structure, characterized by a chlorinated and trifluoromethylated aromatic ring, contributes to its high lipophilicity and metabolic stability, which are desirable properties in drug design.[2][3] However, these same features inherently lead to poor aqueous solubility and challenging dissolution in some organic solvents, which can impede reaction kinetics, purification, and formulation development.

The highly reactive isocyanate group further complicates handling, as it is sensitive to moisture and can react with protic solvents.[1][4][5] This guide will provide a systematic approach to understanding and overcoming these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the general solubility characteristics of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate?

Based on available data and the physicochemical properties of the molecule, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a white to yellow solid with a low melting point of approximately 40-42°C.[1][5][6][7] It is generally soluble in chlorinated solvents and some polar aprotic solvents. It is crucial to note that this compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][4][5]

Initial Solvent Selection Table:

| Solvent Category | Recommended Solvents | Solubility Profile & Comments |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High Solubility: These are excellent initial choices for dissolving the compound for reactions and analysis.[1][5] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Good Solubility: Often used in synthesis involving this isocyanate, indicating good solubility.[8] |

| Ketones | Acetone | Moderate to Good Solubility: Can be an effective solvent, but care must be taken due to the potential for side reactions with the isocyanate under certain conditions. |

| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | Moderate Solubility: Useful for a range of applications, including as co-solvents to enhance solubility in less polar systems.[9] |

| Aromatic | Toluene, Xylene | Moderate Solubility: Can be used, particularly in reactions where a non-polar, higher-boiling solvent is required. |

| Alcohols | Methanol, Ethanol | Soluble, but REACTIVE: While the compound will dissolve, it will also react with the alcohol to form a urethane.[1][5] Use only if the desired product is the corresponding urethane. |

| Water | - | Insoluble and REACTIVE: The compound is practically insoluble in water and will react to form an unstable carbamic acid, which can then dimerize to form a urea.[10][11] |

Q2: I am struggling to dissolve the compound in my chosen reaction solvent. What steps can I take?

If you are encountering poor solubility, consider the following systematic approach:

Troubleshooting Workflow for Poor Solubility

Caption: A stepwise approach to troubleshooting solubility issues.

Detailed Explanation of Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Isocyanates readily react with water. The presence of even trace amounts of moisture can lead to the formation of insoluble urea byproducts, which may be mistaken for the starting material not dissolving. Always use anhydrous solvents and handle the compound under an inert atmosphere.[10]

-

Gentle Warming: Since the melting point of 4-chloro-3-(trifluoromethyl)phenyl isocyanate is relatively low (40-42°C), gentle warming of the solvent can significantly improve the dissolution rate.[5][12] A water bath set to 40-50°C is recommended. Avoid excessive heat, which could potentially lead to unwanted side reactions or decomposition.

-

Mechanical Agitation: Sonication or vigorous stirring can help to break down solid agglomerates and increase the surface area available for solvation, accelerating the dissolution process.

-

Co-solvent Systems: If the compound has limited solubility in a desired non-polar solvent, the addition of a small percentage of a more polar, aprotic co-solvent can be highly effective. For example, adding 5-10% anhydrous THF or acetonitrile to a reaction in toluene can enhance solubility without significantly altering the overall polarity of the reaction medium.[9]

Q3: Can I use protic solvents like methanol or ethanol to dissolve the isocyanate?

Only if your intended product is the corresponding urethane derivative. Isocyanates are highly electrophilic and will readily react with the hydroxyl group of alcohols.[1] This reaction is often rapid and exothermic. If you are performing a reaction where the isocyanate needs to react with another nucleophile, using an alcohol as a solvent will lead to a competitive and likely dominant side reaction.

Q4: How does the trifluoromethyl group affect the solubility of these derivatives?

The trifluoromethyl (-CF3) group has a profound impact on the physicochemical properties of a molecule.[13]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which generally increases a molecule's solubility in non-polar, organic solvents and fats.[2][3]

-

Electron-Withdrawing Nature: The strong electron-withdrawing effect of the -CF3 group can influence the electronic distribution of the aromatic ring, which can affect intermolecular interactions and, consequently, solubility.[3]

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation.[2] While not directly related to initial dissolution, this is a key reason for its incorporation in drug candidates.

The presence of the -CF3 group is a primary reason for the poor aqueous solubility of these compounds.[3]

Experimental Protocols

Protocol 1: General Procedure for Dissolving 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate for Reaction

This protocol provides a standardized method for achieving complete dissolution while maintaining the integrity of the compound.

Materials:

-

4-Chloro-3-(trifluoromethyl)phenyl isocyanate

-

Anhydrous solvent of choice (e.g., DCM, THF)

-

Oven-dried glassware

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Water bath (optional)

Procedure:

-

Assemble the oven-dried reaction flask under a positive pressure of inert gas.

-

Add the desired volume of anhydrous solvent to the flask via syringe or cannula.

-

While stirring, add the 4-Chloro-3-(trifluoromethyl)phenyl isocyanate to the solvent in one portion.

-

Continue stirring under an inert atmosphere at room temperature.

-

If dissolution is slow, gently warm the mixture to 40-50°C using a water bath.

-

Visually inspect the solution to ensure all solid has dissolved before proceeding with the addition of other reagents.

Process Flow Diagram for Dissolution Protocol

Caption: Standard workflow for dissolving the isocyanate.

Protocol 2: Small-Scale Solubility Testing

To determine the best solvent for a specific derivative, a small-scale solubility test is recommended.

Materials:

-

Derivative of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

-

Selection of anhydrous solvents (e.g., DCM, THF, ACN, Toluene)

-

Small vials with caps

-

Vortex mixer

Procedure:

-

Weigh approximately 1-2 mg of the derivative into each vial.

-

Add a small, measured volume (e.g., 100 µL) of a single anhydrous solvent to each vial.

-

Cap the vials and vortex for 30-60 seconds.

-

Visually assess the solubility and categorize as "freely soluble," "sparingly soluble," or "insoluble."

-

For sparingly soluble samples, add an additional measured volume of solvent and vortex again to semi-quantify the solubility.

-

Record the results to guide your solvent selection for larger-scale experiments.

Safety & Handling Considerations

4-Chloro-3-(trifluoromethyl)phenyl isocyanate and its derivatives are hazardous chemicals and should be handled with appropriate safety precautions.

-

Toxicity: These compounds are toxic if inhaled or swallowed and can cause skin and severe eye irritation.[4][14]

-

Moisture Sensitivity: Store under an inert gas and handle in a dry environment to prevent reaction with moisture.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[2][14]

References

-

Safe Work Australia. (2020, July). Guide to handling isocyanates. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.

- The Chemistry of Fluorine. (n.d.).

-

PubMed. (1995). Surfactant dissolution and water solubilization in chlorine-free liquified gas propellants. Retrieved from [Link]

-

ResearchGate. (2006). A laboratory comparison of analytical methods used for isocyanates. Retrieved from [Link]

-

PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

Centers for Disease Control and Prevention. (2003). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]

-

MDPI. (2022). Effects of Co-Solvent on the Morphology, Physicochemical Properties, and Performance of PVDF Electrospun Membranes in Comparison to Flat-Sheet Membranes. Retrieved from [Link]

-

MDPI. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Retrieved from [Link]

- A narrative about the dissolution of aromatic diisocyan

-

ResearchGate. (2014). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Retrieved from [Link]

- Wikipedia. (n.d.). Polyurethane.

-

IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate - Safety Data Sheet [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate | 327-78-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 327-78-6 [chemicalbook.com]

- 6. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate 98 327-78-6 [sigmaaldrich.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 9. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 11. diisocyanates.org [diisocyanates.org]

- 12. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 13. acp.copernicus.org [acp.copernicus.org]

- 14. fishersci.com [fishersci.com]

Catalyst selection for 4-Chloro-3-(trifluoromethyl)phenyl isocyanate reactions

CAS: 327-78-6 | Formula: C8H3ClF3NO | Focus: Catalyst Selection & Reaction Control[1]

Introduction: The "Hot" Electrophile

Welcome to the Technical Support Center. You are likely working with 4-Chloro-3-(trifluoromethyl)phenyl isocyanate , a critical building block for diaryl urea kinase inhibitors like Sorafenib and Regorafenib .[1]

Crucial Warning: Do not treat this molecule like a standard phenyl isocyanate. The presence of the Trifluoromethyl (-CF₃) and Chloro (-Cl) groups on the phenyl ring exerts a massive electron-withdrawing effect (Inductive effect:

The Consequence: Reactions that typically require 0.1% catalyst loading may proceed violently or non-selectively with this intermediate. Your primary challenge is not activation, but control.

Part 1: Reactivity & Catalyst Selection Guide

Q1: Why is my reaction exotherm much higher than predicted compared to phenyl isocyanate?

Technical Insight:

The -CF₃ and -Cl substituents deplete electron density from the aromatic ring, which in turn pulls density from the nitrogen of the isocyanate group. This destabilizes the cumulative double bond system (

The Fix:

-

Standard Isocyanates: Require Lewis Acid activation (e.g., DBTDL).

-

This Isocyanate: Is often self-activating.[1]

-

Recommendation: Reduce initial catalyst loading by 10x-50x compared to standard protocols. For amine nucleophiles (urea formation), no metal catalyst is often required.

Figure 1: The Inductive Effect mechanism increasing electrophilicity of the isocyanate carbon.

Q2: I am synthesizing a Sorafenib analog (Urea formation). Which catalyst should I use?

Direct Answer: For urea synthesis (Isocyanate + Amine), avoid organotin catalysts (like DBTDL) if possible.

Reasoning: The reaction between this specific isocyanate and an amine (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) is extremely fast.[1] Adding a Lewis Acid catalyst often leads to:

-

Bis-urea formation: The product urea reacts with a second isocyanate molecule.[1]

-

Impurity formation: Promotes dimerization (uretidione formation).

Recommended Protocol (Catalyst-Free):

-

Solvent: Anhydrous DCM or THF.[1]

-

Temperature: Start at 0°C to control the exotherm, then warm to RT.

-

Base: If the amine is a salt (e.g., HCl salt), use a mild organic base like Triethylamine (TEA) or DIPEA solely to liberate the free amine. Do not use DMAP (strong nucleophilic catalyst) unless the amine is extremely sterically hindered.

Q3: I am making a Urethane (Isocyanate + Alcohol). I see gas bubbles and a white precipitate. What is happening?

Diagnosis: You are witnessing the Isocyanate-Water Side Reaction .[1][2] Because this isocyanate is electron-deficient, it is hyper-sensitive to moisture.[1] It reacts with trace water in your solvent faster than it reacts with your secondary alcohols, releasing CO₂ (gas bubbles) and forming a urea precipitate (white solid).

The Solution: Selectivity over Activity Standard DBTDL activates both alcohol and water reactions. You need a catalyst that preferentially binds to the polyol/alcohol.

Catalyst Selection Table:

| Catalyst Class | Example | Selectivity (Alcohol vs. Water) | Recommended For |